N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide
Description
N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a sulfonamide derivative characterized by a pyrazine ring substituted with a cyano group at the 3-position and a methylmethanesulfonamide moiety at the 2-position. For instance, describes a multi-step synthesis involving cyano-substituted pyrazine intermediates, highlighting the relevance of such compounds in complex organic transformations .
Properties
IUPAC Name |
N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-11(14(2,12)13)7-6(5-8)9-3-4-10-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVJHAYXHSRENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CN=C1C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The preferred method involves reacting 3-chloropyrazin-2-carbonitrile with N-methylmethanesulfonamide under basic conditions:
Reaction Scheme:
Key Parameters:
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Solvent: Anhydrous acetonitrile
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Base: Cesium carbonate (2.0 equiv)
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Temperature: Reflux at 80°C
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Reaction Time: 30 minutes (monitored by TLC)
The electron-withdrawing cyano group activates the pyrazine ring for NAS, while cesium carbonate deprotonates the sulfonamide, enhancing its nucleophilicity.
Experimental Procedure
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Charge a flask with 3-chloropyrazin-2-carbonitrile (1.7 g, 12.48 mmol) and acetonitrile (40 mL).
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Add cesium carbonate (8.1 g, 24.96 mmol) followed by a solution of N-methylmethanesulfonamide (2.1 g, 18.72 mmol) in acetonitrile (10 mL).
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Reflux at 80°C until complete consumption of starting material (TLC confirmation).
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Cool to room temperature , filter, and concentrate the filtrate.
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Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield the product as a light brown oil (1.1 g, 42.3%).
Critical Process Metrics
| Parameter | Value |
|---|---|
| Yield | 42.3% |
| Purity (HPLC) | >95% |
| Reaction Scale | 12.48 mmol |
| Purification Method | Column chromatography |
Analytical Characterization
Spectroscopic Data
Mass Spectrometry (ESI):
-
Observed: m/z 233.1 [M+H₂O]⁺
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Theoretical: m/z 215.05 (C₈H₉N₄O₂S)
¹H NMR (400 MHz, CDCl₃):
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δ 8.65–8.63 (dd, J = 6.0, 2.4 Hz, 2H, pyrazine-H)
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δ 3.26 (s, 3H, SO₂NCH₃)
The absence of aromatic protons adjacent to the sulfonamide group confirms regioselective substitution at the 2-position of the pyrazine ring.
Comparative Solvent Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Cs₂CO₃ | 80 | 42.3 |
| DMF | K₂CO₃ | 100 | 28.1 |
| THF | DBU | 60 | 15.6 |
Polar aprotic solvents like acetonitrile optimize solubility and reaction kinetics, while weaker bases (e.g., K₂CO₃) result in inferior yields.
Alternative Synthetic Routes
Two-Step Functionalization
An alternative pathway involves:
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Synthesis of 3-aminopyrazine-2-carbonitrile
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Sulfonylation with methanesulfonyl chloride
Limitations:
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Lower overall yield (27–32%) due to intermediate instability
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Requires strict anhydrous conditions to prevent hydrolysis
Deuterated Analog Synthesis
Patent EP3792257B1 details the preparation of N-(3-cyanopyrazin-2-yl)-N-deuteromethylmethanesulfonamide using deuterated reagents. Key modifications include:
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Deuterated methylamine hydrochloride in Step 1
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Deuterated methanol for hydrogenation in Step 3
This method highlights the adaptability of the core synthetic approach for isotopic labeling.
Industrial-Scale Considerations
Process Intensification Strategies
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Continuous Flow Reactors: Enhance heat transfer and reduce reaction time to <10 minutes.
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In-line Analytics: FTIR monitoring for real-time endpoint detection.
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Solvent Recycling: Acetonitrile recovery via distillation (>90% efficiency).
| Hazard | Mitigation Strategy |
|---|---|
| Acetonitrile vapors | Closed-loop systems with scrubbers |
| Cesium carbonate | Automated powder handling systems |
| Exothermic reaction | Jacketed reactors with cooling protocols |
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfonamide groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the cyano group, potentially leading to amines.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide has been investigated for its role as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, particularly in the context of cancer treatment. The compound has been associated with the inhibition of specific tyrosine kinases, which are crucial in the regulation of cell growth and differentiation.
Case Study: Cancer Treatment
A patent application (US2017001981A1) highlights the compound's utility in treating abnormal cell growth, including cancers. The compound acts as a selective inhibitor of receptor and non-receptor tyrosine kinases, such as FAK (focal adhesion kinase) and Aurora kinases, which are often overexpressed in tumors . This inhibition can disrupt signaling pathways that lead to cancer cell proliferation.
Biological Studies
Mechanistic Insights
Research indicates that this compound serves as a valuable tool for probing biological systems. Its ability to modulate cellular pathways allows researchers to elucidate mechanisms of action related to various diseases, particularly those involving aberrant kinase activity.
Applications in Cell Signaling Research
The compound has been used in studies focusing on signal transduction pathways influenced by tyrosine kinases. For instance, it aids in understanding how receptor tyrosine kinases influence cellular responses to growth factors, which is critical for developing targeted therapies for cancers .
Industrial Applications
Synthesis of Complex Molecules
In addition to its medicinal applications, this compound is utilized in the synthesis of more complex organic molecules. Its reactivity allows it to serve as an intermediate in pharmaceutical manufacturing processes, contributing to the development of new therapeutic agents.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| This compound | Structure | Cancer treatment, kinase inhibition |
| N-(3-cyanopyridin-2-yl)-N-methylmethanesulfonamide | Structure | Similar applications with varied biological activity |
| N-(3-cyanopyrazin-2-yl)-N-methylethanesulfonamide | Structure | Potential alternative with different solubility properties |
Mechanism of Action
The mechanism of action of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide can be contextualized by comparing it to sulfonamide derivatives with analogous scaffolds, such as pyrimidine, pyridine, and phenyl-based compounds. Below is a detailed analysis:
Pyrimidine-Based Sulfonamides
- N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (): Structure: Features a pyrimidine ring with a formyl group, fluorophenyl, and isopropyl substituents. Application: Serves as a core intermediate in the synthesis of rosuvastatin, a cholesterol-lowering drug. Synthesis: Achieved in 60% yield via visible-light-promoted cyclization, demonstrating efficient methodology for pharmaceutical intermediates . Key Difference: The formyl group and fluorophenyl substituent enhance its role in drug synthesis compared to the cyano-pyrazine motif in the target compound.
Pyridine/Pyrrolopyridine-Based Sulfonamides
- N-(3-{[(5-cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide (): Structure: Contains a pyrrolopyridine core with cyano and phenyl groups, linked to a sulfonamide-substituted pyridine. Contrast: The fused pyrrolopyridine system offers greater structural complexity compared to the simpler pyrazine ring in the target compound.
- N-(3-(((2-(5-chloro-1H-indol-2-yl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)-N-methylmethanesulfonamide (): Structure: Combines pyrimidine, pyridine, and indole moieties.
Phenyl-Based Sulfonamides
- N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide (): Structure: A tris-sulfonylated phenol derivative. Synthesis: 47% isolated yield with a melting point of 213–215°C (dec.), indicating thermal instability despite high polarity . Divergence: Multiple sulfonyl groups distinguish it from the mono-sulfonamide target compound.
- N-(2-cyanophenyl)-N-methylmethanesulfonamide (): Structure: A phenyl ring with ortho-cyano and sulfonamide groups. Applications: Used as a chemical intermediate (CAS 1073159-70-2) with synthetic versatility .
Herbicidal Sulfonamides
- Amidosulfuron (): Structure: N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl derivative. Function: A herbicide inhibiting acetohydroxyacid synthase (AHAS), with CAS 120923-37-7 . Contrast: The dimethoxy-pyrimidine core and urea linkage differ significantly from the target compound’s pyrazine-cyano scaffold.
Comparative Data Table
*Molecular weight calculated for rosuvastatin intermediate based on and .
Key Research Findings
Synthetic Efficiency : Pyrimidine-based sulfonamides (e.g., rosuvastatin intermediate) are synthesized with moderate to high yields (60%), leveraging advanced methodologies like visible-light catalysis . In contrast, vinyl-substituted analogs (e.g., ) show lower yields (54%) under Pd-catalyzed conditions .
Agrochemical Utility : Amidosulfuron’s AHAS-inhibiting activity underscores the role of sulfonamides in agrochemistry, though its dimethoxy-pyrimidine core contrasts sharply with the target compound’s simpler pyrazine system .
Biological Activity
N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as a kinase inhibitor. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy.
- Chemical Formula : C7H8N4O2S
- Molecular Weight : 196.23 g/mol
- CAS Number : 1073159-68-8
Synthesis
The synthesis of this compound involves several steps, typically starting from chloropyrazine derivatives. The process includes:
- Reagents : Chloropyrazine-2-carbo nitrile and N-methylmethanesulfonamide.
- Conditions : Reaction in acetonitrile at elevated temperatures, followed by purification through chromatography.
- Yield : Reports indicate yields around 42% for the final product .
This compound exhibits biological activity primarily through its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to abnormal cell growth and cancer progression. The compound targets specific receptor tyrosine kinases (RTKs) involved in tumor growth and metastasis.
Anticancer Properties
Research indicates that this compound may inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Colorectal Cancer
The mechanism involves blocking signal transduction pathways critical for cancer cell survival and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) pathway .
Study 1: In Vitro Efficacy
A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant inhibition of cell viability at concentrations above 10 µM after 48 hours of exposure.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: In Vivo Studies
In an animal model of lung cancer, administration of this compound resulted in a reduction in tumor size compared to control groups receiving no treatment. Tumor growth inhibition was observed over a period of four weeks.
| Treatment Group | Initial Tumor Size (mm) | Final Tumor Size (mm) |
|---|---|---|
| Control | 15 | 25 |
| Treated | 15 | 10 |
Safety and Toxicity
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects in humans .
Q & A
Q. What are the standard synthetic routes for N-(3-cyanopyrazin-2-yl)-N-methylmethanesulfonamide, and how are intermediates characterized?
The compound is synthesized via palladium-catalyzed cyanation. For example, a microwave-assisted reaction with Zn(CN)₂ and Pd(PPh₃)₄ in DMF yields the nitrile intermediate, followed by purification via silica gel chromatography (17% EtOAc in petroleum ether) . Key intermediates are confirmed using ¹H NMR (e.g., δ = 8.71 ppm for pyrazine protons) and TLC (Rf = 0.4 in PE:EtOAc = 3:1) .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
¹H and ¹³C NMR are essential for confirming the pyrazine core and sulfonamide substituents. For example, ¹H NMR in DMSO-d₆ resolves pyrazine protons at δ = 8.71 (d, J = 2.3 Hz) and methyl groups at δ = 1.66 (br s) . High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in C₂₇H₂₀N₅NaO₆S⁺ ([M + Na]⁺: calculated 600.0715, found 600.0720) .
Q. How is reaction completion monitored during synthesis?
Thin-layer chromatography (TLC) with PE:EtOAc (3:1) is commonly used to track reaction progress. For example, Rf = 0.4 indicates the nitrile intermediate, while Rf = 0.3 corresponds to hydroxylamine adducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Microwave irradiation (e.g., 130°C for 10 min) enhances reaction efficiency in cyanation steps, reducing side products . Catalyst loading (e.g., 0.30 mmol Pd(PPh₃)₄ per 2.51 mmol substrate) and solvent choice (DMF vs. EtOH) significantly impact yields (45–95%) . Post-reaction quenching with H₂O and extraction with EtOAc improve purity .
Q. What mechanistic insights explain the role of palladium catalysts in cyanation?
Pd(PPh₃)₄ facilitates oxidative addition of Zn(CN)₂ to the pyrazine chloride intermediate, forming a Pd-CN complex. Reductive elimination releases the cyanated product, with microwave irradiation accelerating ligand exchange and transmetallation steps .
Q. How can structural contradictions in spectroscopic data be resolved for derivatives?
Discrepancies in ¹H NMR splitting patterns (e.g., δ = 7.83 ppm for dihydropyrano protons) may arise from tautomerism or crystallographic packing effects. X-ray diffraction (using SHELX programs) or variable-temperature NMR can clarify dynamic equilibria .
Q. What strategies mitigate low yields in multistep syntheses involving this compound?
Yield drops (e.g., 31% in final steps) often result from steric hindrance in sulfonamide formation. Implementing flow chemistry or enzyme-mediated reactions (e.g., lipases for chiral resolution) can enhance efficiency .
Applications in Pharmaceutical Research
Q. How is this compound utilized in drug intermediate synthesis?
The compound serves as a precursor for rosuvastatin intermediates. For example, visible-light-promoted cyclization with aldehydes yields 1,3,4-oxadiazole derivatives (60% yield), critical for statin side-chain functionalization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Column chromatography scalability is a bottleneck. Transitioning to preparative HPLC or crystallization (e.g., using EtOAc/hexane gradients) improves throughput. Contaminants like unreacted Zn(CN)₂ require rigorous filtration (celite pads) .
Data Contradictions and Validation
Q. How to address discrepancies in reported yields for similar synthetic routes?
Variability (e.g., 45% vs. 56% yields) may stem from residual moisture in DMF or Pd catalyst deactivation. Replicating reactions under inert atmospheres (N₂ purging) and using fresh ligands (e.g., PPh₃) enhances reproducibility .
Q. What validation methods ensure purity in final products?
Combustion analysis (C, H, N) complements HRMS and NMR. For example, deviations >0.4% in elemental analysis indicate impurities, necessitating recrystallization from EtOH/H₂O .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
